5-bromo-N-(2-fluorophenyl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-bromo-N-(2-fluorophenyl)-2-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a fluorophenyl group, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzene-1-sulfonamide typically involves the following steps:
Reduction: The reduction of the nitro group to an amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-fluorophenyl)-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2-fluorophenyl)-2-methoxybenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the treatment of diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-fluorophenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-fluorophenyl)-2-furamide
- 5-bromo-N-(2-fluorophenyl)-2-iodo-N-methylbenzamide
- 5-bromo-N-(2-fluorophenyl)nicotinamide
Uniqueness
5-bromo-N-(2-fluorophenyl)-2-methoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, fluorophenyl group, methoxy group, and sulfonamide group allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
5-bromo-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO3S/c1-19-12-7-6-9(14)8-13(12)20(17,18)16-11-5-3-2-4-10(11)15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDHCNHBZGHHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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